(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Catalog No.
S1901305
CAS No.
777-33-3
M.F
C6H4F3NO4
M. Wt
211.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

CAS Number

777-33-3

Product Name

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide

Molecular Formula

C6H4F3NO4

Molecular Weight

211.1 g/mol

InChI

InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)10-2-1-3(11)14-4(2)12/h2H,1H2,(H,10,13)/t2-/m0/s1

InChI Key

ABTJOHYOWBAGTP-REOHCLBHSA-N

SMILES

C1C(C(=O)OC1=O)NC(=O)C(F)(F)F

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C(F)(F)F

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)C(F)(F)F

Building Block for Complex Molecules

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride acts as a crucial building block for synthesizing complex organic molecules. Its structure incorporates a chiral center, enabling the creation of enantiopure (optically pure) compounds. The trifluoroacetyl group (CF3CO) offers reactivity for further functionalization, allowing researchers to introduce desired chemical functionalities into the final molecule [].

Here are some examples of its use in organic synthesis:

  • Synthesis of chiral peptidomimetics: These are molecules that mimic the structure and function of peptides but exhibit improved properties such as increased stability [].
  • Preparation of complex natural products: (S)-(-)-2-(Trifluoroacetamido)succinic anhydride can be incorporated into the synthesis of intricate natural products with potential biological activities [].

Enantioselective Transformations

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride can act as a catalyst for enantioselective transformations. Enantioselective reactions favor the formation of one specific enantiomer over the other. This property is crucial for synthesizing chiral drugs, as only one enantiomer often possesses the desired therapeutic effect.

The chiral center of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride directs the reaction pathway, promoting the formation of the desired enantiomer in the final product [].

Applications in Proteomics Research

Proteomics is the study of proteins within an organism. (S)-(-)-2-(Trifluoroacetamido)succinic anhydride finds applications in proteomic research, particularly in protein modification techniques. It can be used for:

  • Labeling of proteins: The anhydride group of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride reacts with amino groups present in proteins, enabling the attachment of tags or probes for protein identification and analysis [].
  • Studying protein-protein interactions: By selectively modifying specific amino acid residues within a protein using (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, researchers can investigate how proteins interact with each other.

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride is a specialized organic compound characterized by its molecular formula C6H4F3NO4C_6H_4F_3NO_4 and a molecular weight of approximately 211.10 g/mol. This compound features a succinic anhydride structure modified with a trifluoroacetamido group, which enhances its reactivity and solubility in various solvents. The presence of the trifluoroacetamido group provides unique chemical properties, making it valuable in synthetic organic chemistry and biochemistry.

  • Hydrolysis: It can hydrolyze in the presence of water to yield succinic acid and trifluoroacetamide.
  • Acylation Reactions: This compound can undergo acylation reactions with alcohols and amines, forming esters and amides respectively. For example:
    C6H4F3NO4+ROHRCOOR+H2OC_6H_4F_3NO_4+ROH\rightarrow RCOOR'+H_2O
  • Formation of Succinimides: When reacted with urea, it can form succinimide derivatives, which are important in medicinal chemistry .

Research indicates that (S)-(-)-2-(Trifluoroacetamido)succinic anhydride exhibits notable biological activity. Its derivatives have been studied for their potential as enzyme inhibitors and in drug design due to their ability to interact with amino acids and proteins. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

The synthesis of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride typically involves:

  • Starting Materials: Succinic anhydride is reacted with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a base.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to prevent hydrolysis.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels .

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride finds applications in various fields:

  • Pharmaceuticals: It is utilized as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and other therapeutic agents.
  • Bioconjugation: The compound is used for modifying biomolecules, enhancing their stability and functionality in drug delivery systems.
  • Polymer Chemistry: Its derivatives are employed in the synthesis of functional polymers with specific properties for industrial applications .

Interaction studies have shown that (S)-(-)-2-(Trifluoroacetamido)succinic anhydride can effectively modify proteins and peptides through acylation reactions. These modifications can alter the biological activity of the target molecules, making them useful in drug design and development. Studies indicate that the trifluoroacetamido group significantly influences the binding affinity and specificity towards various biological targets .

Several compounds share structural similarities with (S)-(-)-2-(Trifluoroacetamido)succinic anhydride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Succinic AnhydrideBasic structure without substitutionsSimple acylating agent, less reactive than derivatives
N-Trifluoroacetyl-L-aspartic AnhydrideContains an aspartic acid moietyMore specific interactions due to amino acid side chain
Maleic AnhydrideSimilar cyclic structureDifferent reactivity patterns due to double bond
(S)-N-Cbz-L-aspartic AnhydrideContains a carbobenzyloxy protecting groupMore stable under certain conditions compared to trifluoroacetyl derivatives

These compounds highlight the uniqueness of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride due to its trifluoromethyl substituent, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide

Dates

Modify: 2023-08-16

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